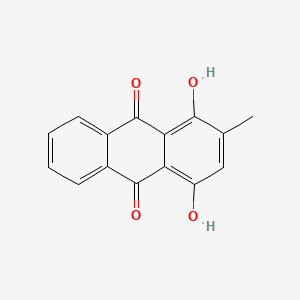

1,4-Dihydroxy-2-methylanthraquinone

Descripción

Significance within Anthraquinone (B42736) Chemistry and Natural Product Research

Anthraquinones are a major class of naturally occurring quinones that are widely distributed in nature and are of significant interest in chemistry and pharmacology. ontosight.ainih.gov 1,4-Dihydroxy-2-methylanthraquinone, as a member of this family, holds importance in the field of natural product research. It has been identified in various organisms, including the plant species Rubia lanceolata and the teak tree (Tectona grandis), where its isomer, 2-methylanthraquinone (B1664562) (tectoquinone), contributes to the wood's resistance to insects. nih.govwikipedia.org

The dihydroxyanthraquinone scaffold is a common structural motif in many biologically active compounds and synthetic dyes. wikipedia.org For instance, the isomers of dihydroxyanthraquinone include historically important compounds like alizarin (B75676) (1,2-dihydroxyanthraquinone) and quinizarin (B34044) (1,4-dihydroxyanthraquinone). wikipedia.orgsigmaaldrich.com The study of methylated derivatives like this compound allows researchers to understand the structure-activity relationships within this class of compounds, exploring how the position and nature of substituents influence their chemical and biological characteristics. This understanding is crucial for the development of new pharmaceuticals and materials. chemicalbook.com

Historical Context and Evolution of Research on this compound

Research into dihydroxyanthraquinones dates back to the early 20th century. wikipedia.org The initial focus was often on the synthesis and application of these compounds as dyes, driven by the commercial success of alizarin. Over time, with the advancement of analytical techniques, the focus expanded to include the isolation and characterization of these compounds from natural sources.

While specific historical milestones for this compound are not extensively documented in early literature, the general timeline of anthraquinone research provides context. For example, the synthesis of a related isomer, 1,6-dihydroxy-2-methylanthraquinone, was reported in 1921, indicating that the synthesis of such methylated structures was a subject of academic inquiry during that period. rsc.org The discovery of anthraquinones with medicinal properties, such as the anthracycline antibiotics, further spurred interest in this class of compounds. wikipedia.org The evolution of research has thus shifted from a primary focus on dye chemistry to a broader investigation encompassing natural product chemistry, biosynthesis, and pharmacological potential.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for anthraquinones is vibrant, with a strong emphasis on their potential biological activities. ontosight.ainih.gov Scientific investigations are exploring a wide range of properties, including antimicrobial, antioxidant, and cytotoxic effects. ontosight.aichemicalbook.comnih.gov While research specifically targeting this compound is part of this broader effort, many studies focus on related, more abundant isomers like emodin (B1671224) or rubiadin (B91156). nih.govnih.gov

Emerging trends in this field include:

Biosynthesis Studies: Research into the biosynthetic pathways of anthraquinones in fungi and plants has revealed that they are often produced via the polyketide pathway. nih.gov Understanding these pathways could enable biotechnological production of these valuable compounds.

Structure-Activity Relationship (SAR) Studies: Researchers are actively investigating how modifications to the anthraquinone core, such as the addition or alteration of substituent groups, affect their biological activity. For instance, a study on a dimethoxy derivative of 1-hydroxy-2-methyl-anthraquinone showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Exploration of New Natural Sources: The search for novel bioactive molecules continues to drive the exploration of diverse ecosystems for organisms that produce unique anthraquinones. This compound has been reported in organisms like Rubia wallichiana and Ophiorrhiza pumila. nih.govnih.gov

Table 2: Selected Natural Sources of this compound and Related Isomers

| Compound | Natural Source(s) | Reference(s) |

|---|---|---|

| This compound | Rubia lanceolata, Tectona grandis | nih.gov |

| 1,2-Dihydroxy-3-methylanthraquinone | Rubia wallichiana, Ophiorrhiza pumila | nih.gov |

| Rubiadin (1,3-Dihydroxy-2-methylanthraquinone) | Rubia cordifolia, Morinda officinalis | nih.gov |

| 2-Methylanthraquinone (Tectoquinone) | Tectona grandis (Teak) | wikipedia.org |

Scope and Objectives of Academic Inquiry into this compound

The academic study of this compound encompasses several key objectives that align with the broader goals of natural product chemistry and drug discovery.

Isolation and Structural Elucidation: A primary objective is the continued isolation of this compound from new natural sources and the definitive confirmation of its structure using modern spectroscopic techniques.

Chemical Synthesis: Developing efficient and scalable synthetic routes to this compound and its analogs is a crucial goal. This not only provides a reliable source of the compound for further study but also allows for the creation of novel derivatives that are not found in nature. The synthesis of related anthraquinones often involves reactions like the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride (B1165640), followed by cyclization. nih.govwikipedia.org

Investigation of Biological Activity: A major focus of academic inquiry is the systematic evaluation of this compound's biological profile. This includes screening for a wide range of activities, such as antibacterial, antifungal, antiviral, antioxidant, and cytotoxic properties, which are common among anthraquinones. ontosight.aichemicalbook.com

Understanding Mechanisms of Action: For any observed biological activity, a subsequent objective is to elucidate the underlying molecular mechanism. This involves identifying the cellular targets and pathways that the compound interacts with, which is fundamental for any potential therapeutic development.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dihydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHLSZPLSSDYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180541 | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-39-1 | |

| Record name | 1,4-Dihydroxy-2-methylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-3-methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9, 1,4-dihydroxy-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIHYDROXY-3-METHYLANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V02O0Q7MPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of 1,4 Dihydroxy 2 Methylanthraquinone

Distribution in Biological Systems

The compound 1,4-Dihydroxy-2-methylanthraquinone, a member of the dihydroxyanthraquinone class of organic compounds, has been identified in a variety of natural sources, spanning the plant and fungal kingdoms. nih.govebi.ac.uk Its presence has been documented in several terrestrial plants as well as in marine-derived fungi.

Plant Kingdom Sources

This anthraquinone (B42736) derivative is found in several plant families, notably the Rubiaceae and Verbenaceae. Its isolation has been reported from various species within these families, indicating a widespread, yet specific, distribution.

Rubia species : The genus Rubia, which includes well-known dye plants, is a significant source of anthraquinones. This compound has been reported in Rubia lanceolata. nih.govnih.gov The roots of Rubia species are particularly rich in these compounds, where they exist as both free anthraquinones and their glycosides. mdpi.com Different species, such as Rubia tinctorum, Rubia cordifolia, and Rubia akane, are known to accumulate a variety of anthraquinones. mdpi.comresearchgate.net While these species are rich sources of many anthraquinone derivatives, the specific presence of this compound is explicitly noted in Rubia lanceolata. nih.govnih.gov

Morinda species : The genus Morinda is another member of the Rubiaceae family known for producing anthraquinones. While a variety of anthraquinones have been isolated from Morinda officinalis and Morinda citrifolia, the specific compound this compound has not been explicitly listed among the isolates in the provided search results for these species. nih.govnih.govnih.gov However, the closely related compound, rubiadin (B91156) (1,3-dihydroxy-2-methylanthraquinone), has been found in Morinda officinalis. nih.gov

Hedyotis diffusa Willd : This plant, also from the Rubiaceae family, is a known source of various anthraquinones. nih.gov Research has identified 1,3-dihydroxy-2-methylanthraquinone (rubiadin) in the ethyl acetate (B1210297) fraction of Hedyotis diffusa Willd. plos.org

Damnacanthus indicus : This species of the Rubiaceae family has been found to contain this compound. nih.gov A comprehensive analysis of Damnacanthus indicus identified a total of 112 anthraquinones, highlighting the chemical diversity within this plant. rsc.orgrsc.org

Tectona grandis : Commonly known as teak, this species from the Verbenaceae family is another source of this compound. nih.gov The compound, also known as tectoquinone, is present in the wood of the teak tree. nih.govwikipedia.org The presence of 2-methylanthraquinone (B1664562) in teak wood contributes to its resistance to insects. wikipedia.org

| Plant Species | Family | Compound Presence | Reference |

|---|---|---|---|

| Rubia lanceolata | Rubiaceae | This compound | nih.govnih.gov |

| Damnacanthus indicus | Rubiaceae | This compound | nih.gov |

| Tectona grandis (Teak) | Verbenaceae | This compound (tectoquinone) | nih.govwikipedia.org |

| Hedyotis diffusa Willd | Rubiaceae | 1,3-dihydroxy-2-methylanthraquinone (rubiadin) | plos.org |

| Morinda officinalis | Rubiaceae | rubiadin (1,3-dihydroxy-2-methylanthraquinone) | nih.gov |

Fungal and Microbial Sources

The marine environment has proven to be a rich source of fungi that produce a diverse array of secondary metabolites, including anthraquinones. Strains of genera such as Aspergillus, Fusarium, and Monodictys have been identified as producers of these compounds. nih.govencyclopedia.pubresearchgate.net

Marine-derived fungi : A variety of anthraquinone derivatives have been isolated from marine fungi. nih.govencyclopedia.pub Specifically, the genera Fusarium and Monodictys are known to produce anthraquinones. nih.govfrontiersin.org While a broad range of these compounds have been identified from marine fungi, the specific isolation of this compound from Fusarium or Monodictys is not explicitly detailed in the provided search results. However, other complex anthraquinones have been found in Fusarium species. researchgate.net

Biosynthetic Pathways Elucidation

The biosynthesis of anthraquinones in higher plants and microorganisms is a complex process involving multiple metabolic pathways. The core structure of these compounds is assembled from simpler precursors derived from primary metabolism. For this compound and related compounds, two primary routes have been elucidated: the polyketide pathway and the shikimate pathway. researchgate.netresearchgate.net

Polyketide Pathway Contributions

The polyketide pathway is a major route for the biosynthesis of aromatic compounds in fungi and some higher plant families. researchgate.net This pathway involves the sequential condensation of acetate units in the form of acetyl-CoA and malonyl-CoA to form a polyketide chain. rsc.orgwikipedia.org This chain then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone skeleton. rsc.orgnih.gov In this pathway, anthraquinones are typically formed from one acetyl-CoA unit and seven malonyl-CoA units, creating an octaketide chain. researchgate.net

Shikimate Pathway and o-Succinylbenzoic Acid Pathway Integration

In many higher plants, particularly in the Rubiaceae family, anthraquinones are synthesized via the shikimate pathway, also known as the chorismate/o-succinylbenzoic acid pathway. mdpi.comresearchgate.netresearchgate.net This pathway provides the aromatic rings A and B of the anthraquinone nucleus. researchgate.netresearchgate.net

The process begins with chorismate, a key intermediate of the shikimate pathway, which is formed from phosphoenolpyruvate (B93156) and erythrose-4-phosphate. nih.govwikipedia.orghebmu.edu.cn Chorismate is then converted to isochorismate. researchgate.netresearchgate.net Subsequently, o-succinylbenzoic acid (OSB) is formed from the reaction of isochorismate with α-ketoglutarate. rsc.orgresearchgate.net The OSB is then activated by CoA to form an OSB-CoA ester, which cyclizes to produce 1,4-dihydroxy-2-naphthoic acid (DHNA). mdpi.com DHNA serves as the precursor for rings A and B of the anthraquinone structure. mdpi.comrsc.org

Mevalonic Acid (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways for Isoprenoid Precursors

The final ring (ring C) of the anthraquinone structure is derived from an isoprenoid unit. mdpi.comresearchgate.net This five-carbon unit is supplied in the form of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.net Plants have two independent pathways for the synthesis of these isoprenoid precursors: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. researchgate.netplos.orgnih.govwikipedia.org

Key Enzymatic Steps and Gene Identification (e.g., Prenyltransferases like RcDT1, isochorismate synthase, o-succinylbenzoate synthase, OSB:CoA ligase, IPP isomerase)

The biosynthesis of anthraquinones from the shikimate pathway involves a series of crucial enzymatic steps. Chorismate, an end-product of the shikimate pathway, is a key intermediate for numerous metabolites. nih.gov The conversion of chorismate to isochorismate is catalyzed by isochorismate synthase (ICS) , an important step in the biosynthesis of salicylic (B10762653) acid and phylloquinone in plants. nih.govnih.govresearchgate.net In Arabidopsis thaliana, the AtICS1 gene is induced by stress and is essential for salicylic acid synthesis. nih.gov

The pathway continues with the formation of o-succinylbenzoate (OSB). o-Succinylbenzoate synthase (OSBS) , encoded by the menC gene in E. coli, catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form OSB. wikipedia.org This is a key step in the menaquinone (vitamin K2) biosynthetic pathway. wikipedia.org OSBS belongs to the enolase superfamily. wikipedia.orgnih.gov

Next, o-succinylbenzoate-CoA ligase (OSB:CoA ligase) , encoded by the menE gene in E. coli, activates OSB by converting it to its coenzyme A thioester, OSB-CoA. wikipedia.orgresearchgate.netnih.gov This reaction is ATP-dependent and is the fifth step in menaquinone synthesis. wikipedia.orgnih.gov The formation of OSB-CoA is critical for the subsequent cyclization reaction. researchgate.netresearchgate.net

The isoprene (B109036) units required for the final steps of anthraquinone biosynthesis, dimethylallyl diphosphate (B83284) (DMAPP) and its isomer isopentenyl diphosphate (IPP), are synthesized through the mevalonate (B85504) (MVA) or the non-mevalonate (MEP) pathway. nih.govwikipedia.org The isomerization of IPP to DMAPP is a rate-limiting step catalyzed by isopentenyl diphosphate isomerase (IPP isomerase) . nih.govwikipedia.org

A critical, pathway-specific step in the formation of alizarin-type anthraquinones is the prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA). oup.combiorxiv.org This reaction is catalyzed by a prenyltransferase . Recently, a specific DHNA prenyltransferase, RcDT1 , was identified in Rubia cordifolia. oup.comnih.govoup.com This enzyme, belonging to the UbiA superfamily, attaches a prenyl group from DMAPP to the DHNA core, a key metabolic junction between aromatic production and the MEP pathway. nih.govbiorxiv.org The identification of RcDT1 has significant implications for understanding the biosynthesis of the anthraquinone ring derived from the shikimate pathway. oup.com

| Enzyme | Gene (Example Organism) | Function in Pathway | EC Number |

| Isochorismate synthase (ICS) | AtICS1 (Arabidopsis thaliana) | Converts chorismate to isochorismate. nih.govresearchgate.net | 5.4.4.2 |

| o-Succinylbenzoate synthase (OSBS) | menC (Escherichia coli) | Catalyzes the formation of o-succinylbenzoate (OSB) from SHCHC. wikipedia.org | 4.2.1.113 |

| o-Succinylbenzoate:CoA ligase (OSB:CoA ligase) | menE (Escherichia coli) | Activates OSB to OSB-CoA. wikipedia.orgresearchgate.net | 6.2.1.26 |

| Isopentenyl diphosphate isomerase (IPP isomerase) | - | Isomerizes IPP to DMAPP. nih.govwikipedia.org | 5.3.3.2 |

| 1,4-dihydroxy-2-naphthoic acid prenyltransferase | RcDT1 (Rubia cordifolia) | Catalyzes the prenylation of DHNA. oup.comnih.govoup.com | 2.5.1.74 |

Precursor Metabolism and Regulation (e.g., 1,4-dihydroxy-2-naphthoic acid (DHNA) prenylation)

The metabolism leading to this compound is tightly regulated, particularly at the precursor level. The shikimate pathway provides the aromatic precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), which forms rings A and B of the anthraquinone structure. biorxiv.orgnih.gov The MEP pathway supplies the isoprene unit, dimethylallyl diphosphate (DMAPP), which is essential for forming ring C. biorxiv.org

The prenylation of DHNA is a crucial regulatory and committed step in the biosynthesis of alizarin-type anthraquinones. oup.combiorxiv.orgbiorxiv.org This reaction, catalyzed by the prenyltransferase RcDT1 in Rubia cordifolia, involves the attachment of a DMAPP molecule to the DHNA backbone. nih.govoup.com This step represents a key metabolic branch point, directing intermediates towards anthraquinone synthesis. nih.gov Studies on recombinant RcDT1 have shown that it primarily recognizes naphthoic acids, with the prenylation being strongly inhibited by compounds like 1,2- and 1,4-dihydroxynaphthalene. biorxiv.orgbiorxiv.org The product of DHNA prenylation can undergo spontaneous oxidation and decarboxylation. biorxiv.org The production of DHNA itself can be a limiting factor, as demonstrated in cultures of Propionibacterium freudenreichii, where under certain conditions, DHNA production increased when its subsequent utilization for menaquinone synthesis was reduced. nih.gov

Factors Influencing Natural Production and Accumulation in Biological Systems

Cell and Tissue Culture Optimization for Enhanced Production

Plant cell and tissue cultures are a promising alternative for the production of valuable secondary metabolites like anthraquinones, offering a controlled system independent of environmental and geographical constraints. nih.gov Various strategies have been developed to enhance the yield of anthraquinones in vitro.

Optimization of culture media, including the type and concentration of plant growth regulators, is a key factor. For instance, in Polygonum multiflorum cell suspension cultures, the addition of l-glutamine (B1671663) in combination with growth regulators promoted cell division and anthraquinone biosynthesis. nih.gov Similarly, establishing cell cultures of Rubia tinctorum in B5 medium supplemented with specific concentrations of auxins like 2,4-D and NAA, and a cytokinin like kinetin, has been explored for anthraquinone production. nih.gov

The choice of carbon source can also influence production. Studies have shown that different sugars in the medium can affect biomass and metabolite accumulation. nih.gov Furthermore, physical parameters such as light and temperature can be manipulated to optimize yields.

| Plant Species | Culture Type | Optimization Strategy | Outcome |

| Morinda citrifolia | Adventitious root suspension | Two-stage culture with chitosan (B1678972) elicitation. cropj.com | Enhanced biosynthesis of anthraquinones, phenolics, and flavonoids. cropj.com |

| Polygonum multiflorum | Cell suspension | Addition of l-glutamine and elicitors (JA, SA). nih.gov | Increased biomass and production of emodin (B1671224) and physcion. nih.gov |

| Rubia tinctorum | Cell suspension | Elicitation with chitosan. nih.gov | Enhanced anthraquinone production via activation of specific signaling pathways. nih.gov |

| Cassia tora | Callus culture | Supplementation with salicylic acid. researchgate.net | Twofold increase in anthraquinone production. researchgate.net |

Environmental and Elicitor Effects on Biosynthesis

The biosynthesis of anthraquinones is significantly influenced by external stimuli, including biotic and abiotic elicitors. Elicitation is a widely used biotechnological strategy to trigger defense responses in plant cultures, often leading to an enhanced accumulation of secondary metabolites. researchgate.netnih.gov

Biotic elicitors , such as polysaccharides from fungal or bacterial cell walls, have proven effective. Chitosan and pectin (B1162225) have been shown to enhance the production of anthraquinones in adventitious root cultures of Morinda citrifolia. cropj.com However, high concentrations of these elicitors can also inhibit growth, necessitating optimization of concentration and exposure time, often through a two-stage culture system. cropj.com Extracts from fungi like Pythium aphanidermatum and Aspergillus niger have also been used to elicit anthraquinone production in cultures of Rubia tinctorum and Oldenlandia umbellata, respectively. nih.govresearchgate.net

Abiotic elicitors , including plant signaling molecules like jasmonic acid (JA) and salicylic acid (SA), are also potent inducers. nih.gov In cell suspension cultures of Polygonum multiflorum, both JA and SA significantly increased the production of the anthraquinones emodin and physcion. nih.gov Salicylic acid was also effective in increasing anthraquinone yield in callus cultures of Cassia tora. researchgate.net The effectiveness of an elicitor is often dependent on its concentration, the duration of exposure, and the specific plant culture system. researchgate.netnih.gov

Metabolic Engineering Approaches for Biosynthetic Pathway Modulation

Metabolic engineering offers powerful tools to enhance the production of desired bioactive compounds by manipulating the expression of genes within their biosynthetic pathways. nih.gov This approach holds significant potential for increasing the yield of anthraquinones in plant cell cultures and microbial systems.

A primary strategy is the overexpression of genes encoding rate-limiting enzymes . For example, overexpressing the gene for 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the MEP pathway, in Morinda citrifolia cell lines resulted in a 24% increase in anthraquinone production compared to control cells. researchgate.net Similarly, enhancing the expression of genes involved in the shikimate pathway, such as isochorismate synthase (ICS) or o-succinylbenzoate synthase (OSBS), could potentially boost the supply of precursors for anthraquinone synthesis. researchgate.net

The introduction of regulatory genes, such as transcription factors that control the expression of multiple pathway genes, is another advanced strategy. nih.gov Identifying and utilizing transcription factors that specifically upregulate the anthraquinone biosynthetic pathway could lead to a coordinated increase in the expression of all necessary enzymes, resulting in substantially higher product yields. nih.gov These genetic engineering techniques require efficient plant transformation protocols and a thorough understanding of the genetic and regulatory networks of the biosynthetic pathway. nih.gov

Synthetic Methodologies for 1,4 Dihydroxy 2 Methylanthraquinone and Its Analogs

Total Synthesis Approaches for the Anthraquinone (B42736) Core

The construction of the fundamental anthraquinone skeleton is the initial and crucial step in the synthesis of 1,4-dihydroxy-2-methylanthraquinone and its derivatives. Various strategies have been developed to assemble this tricyclic ring system. nih.gov

Friedel-Crafts Acylation and Cyclization Strategies

A classical and widely employed method for constructing the anthraquinone core is the Friedel-Crafts acylation reaction. organic-chemistry.orgroyalsocietypublishing.org This electrophilic aromatic substitution typically involves the reaction of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum trichloride. royalsocietypublishing.orggoogle.com The resulting benzoylbenzoic acid intermediate is then subjected to a cyclization reaction, usually in the presence of a strong acid like sulfuric acid, to yield the anthraquinone skeleton. royalsocietypublishing.orgacs.org

For instance, the synthesis of 2-methylanthraquinone (B1664562) can be achieved through the reaction of phthalic anhydride with toluene. wikipedia.org Similarly, substituted anthraquinones can be prepared by using appropriately substituted starting materials. researchgate.net However, this method can sometimes lead to mixtures of products, especially when using substrates with multiple possible reaction sites or when rearrangements of substituents occur. royalsocietypublishing.org For example, the Friedel-Crafts acylation of isopropyl-substituted benzenes with phthalic anhydride can result in the migration or loss of the isopropyl groups. royalsocietypublishing.org

A study on the synthesis of an anthraquinone derivative, 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), utilized a Friedel-Crafts condensation reaction, yielding the product in a 32% yield. nih.gov

Novel Reaction Mechanisms and Strategies (e.g., TDAE approach)

In addition to classical methods, novel strategies for the synthesis of the anthraquinone core continue to be developed. These modern approaches often aim for higher efficiency, regioselectivity, and milder reaction conditions. Annulation reactions, such as the Diels-Alder and Hauser-Kraus reactions, provide powerful alternatives for constructing the anthraquinone framework. nih.govacs.org The Hauser-Kraus annulation, for example, has been used in the one-step synthesis of chrysophanol (B1684469), danthron, and physcion. acs.org

One notable modern approach involves the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). researchgate.net While direct application of TDAE to the synthesis of this compound is not extensively detailed in the provided results, the TDAE strategy has been employed in the synthesis of related quinoline (B57606) and acenaphtho[1,2-b]quinoline (B15492592) derivatives from α-diketones. researchgate.net This methodology involves a two-step process of TDAE-mediated addition followed by a reduction-cyclization-dehydration step. researchgate.net

Furthermore, enzymatic oxidation cascades represent a bio-inspired approach to anthraquinone synthesis. For example, the flavoprotein dioxygenase TdaE and the cofactor-free oxygenase DynA1 have been shown to convert a δ-thiolactone anthracene (B1667546) into a hydroxyanthraquinone through a series of oxidation, desulfurization, and decarboxylation reactions. acs.org The mechanism of TdaE involves a flavin-N5-peroxide and flavin-N5-oxide for its dioxygenase activity. acs.org

Regioselective Functionalization of this compound

Once the anthraquinone core is formed, the introduction of various functional groups at specific positions is crucial for tuning the molecule's properties. colab.ws The electron-withdrawing nature of the carbonyl groups in the anthraquinone structure significantly influences its reactivity, making regioselective functionalization a key challenge. colab.ws

Introduction of Methyl and Other Alkyl Groups

The introduction of methyl and other alkyl groups onto the anthraquinone scaffold can be achieved through several methods. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. colab.ws For example, a methyl group has been introduced by reacting 7-bromo-1-hydroxyanthraquinone with methylboronic acid. colab.ws

Alkylation reactions also play a significant role. For instance, the alkylation of an anthrone, a reduced form of anthraquinone, has been a key step in the total synthesis of complex natural products like viridicatumtoxin (B611690) B. nih.gov Ruthenium-catalyzed C-H alkylation of anthraquinone derivatives with various alkenes has also been reported. colab.ws

Hydroxylation and Alkoxylation Strategies

The introduction of hydroxyl (–OH) and alkoxyl (–OR) groups is another important functionalization. Nucleophilic aromatic substitution (SNAr) reactions can be used to introduce these groups, particularly on electron-deficient anthraquinone rings. nih.gov However, for less reactive aryl systems, catalytic methods are often necessary. nih.gov A reliable method for the catalytic SNAr hydroxylation and alkoxylation of aryl fluorides has been established, which is applicable to a broad range of electron-rich and neutral substrates. nih.gov Mechanistic studies suggest that these reactions may proceed through a stepwise pathway involving a metal-arene complex. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of anthraquinone synthesis, this involves the use of safer solvents, reducing waste, and employing catalytic methods.

One of the most significant industrial processes involving anthraquinones is the Riedel-Pfleiderer process for hydrogen peroxide production, which relies on the hydrogenation and subsequent oxidation of an alkylanthraquinone. royalsocietypublishing.org The efficiency of this process is highly dependent on the solubility of the anthraquinone derivatives in the reaction solvents, highlighting the importance of designing molecules with appropriate physical properties to improve process sustainability. royalsocietypublishing.org

The use of microwave irradiation has been explored as a green chemistry tool in anthraquinone synthesis. For example, a microwave-assisted one-step process was used to synthesize emodin (B1671224) anthraquinone derivatives. nih.gov Additionally, the oxidation of anthracene to anthraquinone can be performed using chromic acid in glacial acetic acid, a classical method that is being re-evaluated for greener alternatives. youtube.com The development of catalytic systems that can utilize cleaner oxidants like O2 or H2O2 is an active area of research.

Chemoenzymatic Synthesis and Biocatalytic Transformations

The production of this compound, commonly known as plumbagin (B1678898), and its analogs is increasingly benefiting from biotechnological approaches that leverage enzymes and whole-cell systems. These methods offer high selectivity and operate under mild conditions, presenting sustainable alternatives to traditional chemical synthesis. mdpi.comnih.gov

Biocatalytic transformations primarily utilize whole-cell systems, such as plant tissue or microbial cultures, to produce plumbagin. mdpi.com Plant tissue culture techniques, including the use of in vitro regenerated shoots and hairy root cultures, have been extensively explored for species that naturally produce plumbagin, such as those from the Plumbago and Drosera genera. mdpi.comresearchgate.net These methods are advantageous as they allow for production in controlled environments, independent of geographical or climatic constraints, and can ensure genetic stability and consistent yields. nih.govnih.gov

One effective biocatalytic strategy is "elicitation," which involves stimulating the plant cells' natural defense mechanisms to enhance the production of secondary metabolites like plumbagin. nih.gov For instance, in vitro shoots of Plumbago indica treated with yeast extract as an elicitor have shown a significant increase in plumbagin content. Research has demonstrated that applying 50 mg/L of yeast extract over a four-week period can yield a maximum plumbagin content of 3.22 ± 0.12% per gram of dry extract. nih.gov

Another powerful biocatalytic method is the use of hairy root cultures, induced by transformation with Agrobacterium rhizogenes. researchgate.net These cultures are known for their rapid growth and stable production of secondary metabolites. In studies on Plumbago zeylanica, a specific hairy root clone (HRA2B5) was identified that produced plumbagin at a concentration of 2.26 mg/g dry weight. researchgate.net Similarly, hairy root cultures of Plumbago europaea have been optimized to accumulate up to 3.2 mg/g dry weight of plumbagin. researchgate.net These biotechnological approaches harness the plant's innate biosynthetic pathways, which are believed to involve the acetate-polymalonate pathway, to generate the plumbagin skeleton. mdpi.comresearchgate.net

Chemoenzymatic synthesis, which combines enzymatic reactions with conventional chemical steps, offers a modular approach to creating complex molecules. While specific multi-step chemoenzymatic routes for this compound are not extensively detailed in recent literature, the principles are well-established. This can involve using enzymes like oxygenases for selective hydroxylation or halogenases for late-stage functionalization on a synthetically prepared backbone. nih.govumich.edu The development of computational tools like RetroBioCat is also aiding in the design of novel biocatalytic cascades for synthesizing target molecules, which could be applied to plumbagin and its derivatives in the future. nih.gov

Comparative Analysis of Synthetic Routes (e.g., yield, efficiency, selectivity)

Chemical synthesis often involves the condensation of phthalic anhydride with a suitable precursor in the presence of strong acids at high temperatures. A comparative study on quinizarin (B34044) synthesis highlighted the efficiency of using p-chlorophenol over hydroquinone (B1673460) as the precursor. The reaction with p-chlorophenol and phthalic anhydride in a mixture of concentrated sulfuric acid and boric acid at 200°C for 3.5 hours resulted in a higher yield of the quinizarin intermediate. researchgate.net

In contrast, biocatalytic routes utilize plant cell cultures and elicitors to produce plumbagin directly from basic cellular precursors through the plant's secondary metabolism. These methods operate at or near ambient temperatures and physiological pH. For example, the elicitation of P. indica shoots with yeast extract yielded up to 3.88% w/w of plumbagin from the dry extract. nih.gov Hairy root cultures of P. zeylanica and P. europaea have demonstrated plumbagin yields of 2.26 mg/g and 3.2 mg/g dry weight, respectively. researchgate.net

While direct comparison is complex due to the different target products (the quinizarin backbone vs. the final plumbagin molecule) and yield metrics (% w/w vs. mg/g), the data highlights a trade-off. Chemical synthesis provides a more direct, high-volume route to the core anthraquinone structure, whereas biocatalytic methods offer a sustainable, albeit currently lower-yield, path directly to the functionalized natural product.

Table 1: Comparative Analysis of Synthetic Routes

| Synthetic Route | Method Type | Precursors | Key Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Chemical Synthesis | Phthalic anhydride and p-chlorophenol | Conc. H₂SO₄, Boric acid, 200°C, 3.5 hours | 1,4-Dihydroxyanthraquinone (Quinizarin) | Higher yield compared to hydroquinone precursor | researchgate.net |

| Elicitation of Shoot Cultures | Biocatalytic Transformation | In vitro shoots of Plumbago indica | 50 mg/L Yeast Extract, 4 weeks | This compound (Plumbagin) | 3.88 ± 0.38% w/w g dry extract | nih.gov |

| Hairy Root Cultures | Biocatalytic Transformation | Hairy roots of Plumbago zeylanica | Agrobacterium rhizogenes-mediated transformation | This compound (Plumbagin) | 2.26 mg/g Dry Weight | researchgate.net |

Structure Activity Relationship Sar Studies of 1,4 Dihydroxy 2 Methylanthraquinone Derivatives

Design and Synthesis of 1,4-Dihydroxy-2-methylanthraquinone Analogs and Derivatives

The rational design and synthesis of analogs and derivatives of this compound are fundamental to developing compounds with enhanced potency and selectivity. These modifications primarily target the anthraquinone (B42736) core and the various substituent groups attached to it.

Modifications to the anthraquinone scaffold have been a key strategy in diversifying the biological activities of this class of compounds. The introduction of different functional groups can influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.

Thiosemicarbazone Derivatives: The synthesis of thiosemicarbazone derivatives of quinones is a well-established method to enhance their biological profiles. For instance, the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) with thiosemicarbazide (B42300) can be controlled by pH to yield different positional isomers. rsc.org This approach suggests that similar modifications on the this compound core could be achieved to generate novel derivatives with potential therapeutic applications.

Thioether Derivatives: The introduction of thioether linkages to the anthraquinone core has been explored to create new dyes for synthetic polymers and could be adapted for medicinal chemistry purposes. The condensation of brominated dihydroxyaminoanthraquinones with thiols yields the corresponding thioethers. researchgate.net This synthetic route provides a basis for creating thioether derivatives of this compound.

Ester Derivatives: The synthesis of ester derivatives represents a significant area of investigation. For example, eight ester derivatives of 2-(1-hydroxyalkyl)-1,4-dihydroxy-9,10-anthraquinone with melphalan (B128) have been prepared and evaluated for their antitumor activity. nih.gov Two of these compounds, 2-[1-[4-(p-bis(2-chloroethyl)-aminophenyl)-butanoyloxy]methyl]-1,4-dihydroxy-9,10-anthraquinone and 2-[1-[4-(p-bis(2-chloroethyl)-aminophenyl)-butanoyloxy]ethyl]-1,4-dihydroxy-9,10-anthraquinone, demonstrated noteworthy antitumor activity. nih.gov

A study focused on designing novel hydroxyanthraquinone derivatives containing a nitrogen-mustard and thiophene (B33073) group to covalently bind to topoisomerase II. nih.gov The structures of these compounds were confirmed using nuclear magnetic resonance and high-resolution mass spectrometry. nih.gov One particular compound, designated as A1, showed potent anti-proliferative activity against human liver cancer HepG-2 cells with an IC50 of 12.5 μM, while exhibiting no significant inhibitory effect on normal liver cells. nih.gov

Table 1: Examples of Modified 1,4-Dihydroxyanthraquinone Derivatives and their Reported Activities

| Derivative Type | Example Compound | Reported Biological Activity |

| Ester Derivative | 2-[1-[4-(p-bis(2-chloroethyl)-aminophenyl)-butanoyloxy]methyl]-1,4-dihydroxy-9,10-anthraquinone | Remarkable antitumor activity (T/C, 265%) nih.gov |

| Ester Derivative | 2-[1-[4-(p-bis(2-chloroethyl)-aminophenyl)-butanoyloxy]ethyl]-1,4-dihydroxy-9,10-anthraquinone | Remarkable antitumor activity (T/C, 272%) nih.gov |

| Nitrogen-Mustard and Thiophene Derivative | Compound A1 | Potent anti-proliferative agent against HepG-2 cells (IC50 = 12.5 μM) nih.gov |

The nature and position of substituents on the anthraquinone ring system play a critical role in determining the biological activity of the derivatives.

The hydroxyl groups at positions 1 and 4 are known to be important for the activity of many anthraquinone compounds. The synthesis of an oxygen analog of the antineoplastic agent 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione, where the ethylamino side chains were replaced with hydroxyethoxyethylamino groups, resulted in an inactive compound against P-388 lymphocytic leukemia. nih.gov This highlights the sensitivity of the biological activity to subtle structural changes in the side chains.

The introduction of other functional groups such as formyl, methoxyl, and ethoxy can also significantly modulate the activity. For instance, 3-hydroxy-1-methoxyanthraquinone-2-aldehyde has been identified as having activity against M. tuberculosis. nih.gov Furthermore, efforts to expand the bioactivities of naturally occurring anthraquinones have led to the synthesis of derivatives with functional groups not typically found in nature, such as nitro groups. mdpi.com For example, 1,8-dihydroxy-4-nitro-anthraquinone has shown enhanced inhibitory activity against casein kinase-2. mdpi.com

The synthesis of 1,8-dihydroxy-4-methylanthraquinone has been unambiguously confirmed through a two-step process involving the treatment of 4-methoxy-3-cyanophthalide with 2-bromo-4-methylanisole, followed by demethylation. researchgate.net This synthetic methodology allows for the precise placement of substituents for SAR studies.

Computational Approaches to SAR

Computational methods are invaluable tools in modern drug discovery, providing insights into the interactions between small molecules and their biological targets, and helping to predict the activity of novel compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ui.ac.id In the context of this compound derivatives, docking simulations can elucidate how these compounds interact with the active sites of target proteins.

For example, a docking study demonstrated that a novel hydroxyanthraquinone derivative (compound A1) could interact with the catalytic active site of topoisomerase II. nih.gov Confocal microscopy further revealed that this compound could enter the cytoplasm and nucleus, inducing significant deformation of the nucleus. nih.gov Such studies are crucial for understanding the mechanism of action at a molecular level.

In another study, molecular docking of 1,4-naphthoquinone (B94277) derivatives into the polo-box domain of Polo-like kinase 1 (Plk1), a target for cancer therapy, was performed. ui.ac.id The results indicated that a modified naphthoquinone, while not forming hydrogen bonds, exhibited significant steric interactions with key residues in the active site. ui.ac.idresearchgate.net This suggests that steric complementarity is a critical factor for the binding of these compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. scholarsresearchlibrary.com These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

While specific QSAR studies on this compound derivatives are not extensively detailed in the provided search results, the methodology is widely applied to other classes of compounds. For instance, QSAR modeling has been successfully applied to 1,4-dihydropyridine (B1200194) derivatives to predict their multidrug resistance inhibitory activity. nih.gov These models use various molecular descriptors to build a statistical relationship with the observed biological activity. nih.gov A similar approach could be applied to a series of this compound derivatives to guide the design of more potent analogs. In a study on 1,4-dihydropyridine derivatives as calcium channel antagonists, a linear correlation was found between the -log IC(50) values and the constitutional and topological properties of the compounds. nih.gov

In silico methods encompass a range of computational techniques used to predict the biological and pharmacokinetic properties of molecules before they are synthesized. These methods are crucial for prioritizing compounds for further experimental testing.

An in-silico evaluation of 2824 anthraquinones was conducted to identify potential inhibitors of M. tuberculosis DNA gyrase B. nih.gov This virtual screening identified promising candidates, and a new derivative was designed based on these findings. nih.gov Subsequent in silico analysis predicted a low probability of cytotoxic and off-target effects, along with an acceptable pharmacokinetic profile for the designed molecule. nih.gov Specifically, the prediction of cytotoxicity for three lead molecules showed a probability of over 60% of being inactive as cytotoxic agents, supporting their potential for further development. nih.gov

Mechanistic Insights from Structural Modifications on Biological Pathways

The biological activities of this compound derivatives are intricately linked to their chemical structures. Modifications to the anthraquinone core, including the number and position of hydroxyl groups and the nature of substituents, can significantly influence their mechanism of action and interaction with biological pathways.

Research into the structure-activity relationships of these compounds has revealed that the arrangement of functional groups is a key determinant of their biological effects. For instance, the presence of hydroxyl groups at positions 1 and 4 is a common feature in many biologically active anthraquinones. ontosight.ai These groups are known to be crucial for the molecule's ability to chelate metal ions and participate in redox cycling, which are often central to their mechanisms of action.

One of the well-studied mechanisms for anthraquinone derivatives is the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. researchgate.netnih.gov Structural modifications play a pivotal role in this interaction. For example, the design and synthesis of novel hydroxyanthraquinone derivatives containing a nitrogen-mustard and thiophene group were intended to promote covalent binding to topoisomerase II. nih.gov Molecular docking studies have demonstrated that these derivatives can interact with the catalytic active site of the enzyme. researchgate.netnih.gov The anthraquinone moiety itself can act as a DNA intercalating agent, while the side chains provide additional binding interactions and can influence the compound's selectivity and cytotoxic potency. researchgate.net

In the context of antimicrobial activity, the positioning of hydroxyl groups on the anthraquinone skeleton is critical. Studies on a series of anthraquinone derivatives against marine biofilm-forming bacteria have shown that the introduction of phenolic hydroxyl (OH) groups at specific positions can dramatically alter the minimum inhibitory concentration (MIC). frontiersin.org For instance, the presence of hydroxyl groups at positions 2 and 4 was found to be particularly effective in enhancing antibacterial activity. frontiersin.org Conversely, the absence of these hydroxyl groups, or the addition of other substituents like methoxy (B1213986) or methyl groups at various positions, can lead to a reduction in bioactivity. frontiersin.org

The following table summarizes the impact of structural modifications on the biological activity of selected 1,4-dihydroxyanthraquinone derivatives:

Table 1: Structure-Activity Relationship of 1,4-Dihydroxyanthraquinone Derivatives| Compound/Derivative | Structural Modification | Biological Pathway/Target | Mechanistic Insight |

|---|---|---|---|

| Compound A1 | Addition of a nitrogen-mustard and thiophene group | Topoisomerase II Inhibition | Designed for covalent binding to the enzyme's active site, leading to potent anti-proliferative effects against human liver cancer cells. nih.gov |

| Anthraquinone-propargylamine derivatives | Introduction of a propargylamine (B41283) side chain | Glioblastoma cell cytotoxicity | The specific side chain enhances cytotoxic potential against glioblastoma cancer cells. researchgate.net |

| Anthraquinones with OH at C-2 and C-4 | Presence of hydroxyl groups at the 2 and 4 positions | Antibacterial Activity | Significantly lowers the Minimum Inhibitory Concentration (MIC) against certain bacteria. frontiersin.org |

| Anthraquinones lacking OH at C-2 and C-4 | Absence of hydroxyl groups at the 2 and 4 positions | Antibacterial Activity | Results in a notable decrease in inhibitory activity against the same bacterial strains. frontiersin.org |

These findings underscore the importance of a systematic approach to modifying the this compound structure to fine-tune its interaction with specific biological pathways. The insights gained from these SAR studies are invaluable for the development of new derivatives with improved therapeutic profiles.

Mechanistic Investigations of Biological Interactions of 1,4 Dihydroxy 2 Methylanthraquinone

Cellular and Molecular Anti-proliferative Mechanisms

1,4-Dihydroxy-2-methylanthraquinone, also known as plumbagin (B1678898), demonstrates significant anti-proliferative effects through a variety of cellular and molecular mechanisms. Its ability to induce programmed cell death, modulate critical signaling pathways, arrest the cell cycle, and generate reactive oxygen species contributes to its potential as an anticancer agent.

This compound is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. This process is orchestrated through the activation of specific cellular pathways, primarily the mitochondrial (intrinsic) and death receptor (extrinsic) pathways, which converge on the activation of a cascade of enzymes known as caspases.

Mitochondrial Apoptotic Pathway:

A primary mechanism by which this compound induces apoptosis is through the mitochondrial pathway. This is initiated by the disruption of the mitochondrial membrane potential. iiarjournals.org Studies have shown that treatment with this compound leads to a significant loss of mitochondrial membrane potential in cancer cells. iiarjournals.orgiiarjournals.org This disruption results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Key events in this pathway include:

Upregulation of Bax: Exposure to this compound has been shown to increase the expression of the pro-apoptotic protein Bax. nih.gov

Caspase-9 and -3 Activation: The release of mitochondrial contents activates caspase-9, an initiator caspase, which in turn cleaves and activates caspase-3, an effector caspase. nih.govnih.gov The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death. nih.govnih.gov Evidence for caspase-3 activation has been observed in multiple cancer cell lines following treatment with this compound. iiarjournals.orgnih.gov

PARP Cleavage: Activated caspase-3 is responsible for the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. This cleavage is a hallmark of apoptosis and has been observed in cells treated with this compound. nih.govrsc.org

Death Receptor Pathway:

In addition to the mitochondrial pathway, this compound can also engage the extrinsic or death receptor pathway of apoptosis. This pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface.

Upregulation of TRAIL Receptors: Studies have demonstrated that this compound treatment can lead to an increased expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors, specifically DR4 and DR5, on the surface of cancer cells. nih.gov

Fas Upregulation: An increase in the expression of the Fas death receptor has also been reported, suggesting another avenue for the induction of the extrinsic apoptotic pathway. nih.gov

Caspase-8 Activation: While some studies did not observe caspase-8 activation nih.gov, others suggest that the upregulation of death receptors can lead to the activation of the initiator caspase-8, which then directly activates effector caspases like caspase-3 or cleaves Bid to engage the mitochondrial pathway.

Caspase-Dependent and -Independent Mechanisms:

While caspase activation is a significant component of this compound-induced apoptosis, there is also evidence for caspase-independent cell death. In some instances, pretreatment with caspase inhibitors did not completely block the apoptotic effects of the compound, suggesting the involvement of alternative cell death mechanisms. nih.gov One such mechanism involves the release of apoptosis-inducing factor (AIF) from the mitochondria, which can translocate to the nucleus and induce DNA fragmentation in a caspase-independent manner. nih.gov

The following table summarizes the key molecular events in this compound-induced apoptosis:

| Pathway | Key Molecular Event | Observed Effect | References |

| Mitochondrial Pathway | Mitochondrial Membrane Potential | Loss of potential | iiarjournals.orgiiarjournals.org |

| Bax Expression | Upregulation | nih.gov | |

| Caspase-9 Activation | Cleavage of procaspase-9 | nih.govnih.gov | |

| Caspase-3/7 Activation | Increased activity | iiarjournals.orgnih.govrsc.org | |

| PARP Cleavage | Cleavage observed | nih.govrsc.org | |

| Death Receptor Pathway | TRAIL Receptor (DR4/DR5) Expression | Increased expression | nih.gov |

| Fas Receptor Expression | Increased expression | nih.gov | |

| Caspase-8 Activation | Not consistently observed | nih.gov |

Interactive Data Table: Effect of this compound on Apoptosis Markers

Antimicrobial Mechanisms of Action

Antibacterial Activities and Cellular Targets (e.g., cell wall disruption, efflux pump inhibition, interference with bacterial DNA/protein synthesis)

The antibacterial activities of anthraquinones, including this compound and its analogs, are attributed to a variety of cellular and molecular interactions. The planar structure of the anthraquinone (B42736) core is fundamental to these activities, although its rigidity can impact water solubility and, consequently, biological availability and potency. nih.gov Research into the antibacterial mechanisms of this class of compounds points to several key targets within bacterial cells.

One primary mechanism involves the disruption of the bacterial cell envelope. Studies on related dihydroxyanthraquinones have demonstrated an interaction with the cell wall and cell membrane, leading to increased permeability. nih.gov This damage to the cellular barrier results in the leakage of essential cytoplasmic components and ultimately leads to cell deconstruction. nih.gov

Interference with nucleic acid and protein synthesis is another significant mode of antibacterial action. Certain anthraquinone derivatives exert their effects by inhibiting DNA synthesis. For instance, a derivative with a 1,4-dihydroxyanthraquinone core showed potent antiproliferative activity that correlated directly with its ability to inhibit DNA synthesis. nih.gov Further investigation revealed that this inhibition targets DNA polymerase I, with the compound's efficacy being dependent on the drug-to-DNA molar ratio. nih.gov The hydroxyl groups on the anthraquinone ring are crucial, as they appear to enhance both cellular uptake and the interaction with molecular targets. nih.gov

The specific substitutions on the anthraquinone skeleton play a critical role in determining antibacterial potency and spectrum. For example, a compound closely related to the subject of this article, 1-hydroxy-2-methyl-anthraquinone, and its dimethoxy derivative have been evaluated for activity against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio species. rsc.org The dimethoxy derivative, in particular, showed high activity against MRSA strains. rsc.org This highlights how subtle modifications to the core structure can significantly modulate biological activity.

Table 1: Antibacterial Activity of Anthraquinone Analogs

| Compound | Target Organism | Activity | Source |

| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Methicillin-resistant S. aureus (MRSA) CGMCC 1.12409 | MIC: 7.8 µg/mL | rsc.org |

| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | MIC: 3.9 µg/mL | rsc.org |

| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Vibrio rotiferianus | MIC: 15.6 µg/mL | rsc.org |

| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Vibrio vulnificus | MIC: 62.5 µg/mL | rsc.org |

| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Vibrio campbellii | MIC: 31.3 µg/mL | rsc.org |

| Emodin (B1671224) | S. aureus (MRSA252) | MIC: 4 µg/mL | nih.gov |

| Emodin | Mycobacterium tuberculosis | MIC: 12.5 µg/mL | rsc.org |

| Bostrycoidin | Escherichia coli & Bacillus subtilis | Potent antimicrobial | mdpi.com |

Antifungal Activities

The antifungal properties of anthraquinones are a well-documented aspect of their bioactivity. mdpi.comnih.gov The mechanisms underlying this activity are often linked to the structural features of the anthraquinone nucleus. Similar to their antibacterial action, the specific type and position of substituent groups on the rings influence their potency against various fungal pathogens. mdpi.com

Several studies have identified specific anthraquinones with notable antifungal effects. Emodin (1,3,8-trihydroxy-6-methylanthraquinone), a well-studied analog, has demonstrated activity against the opportunistic yeast pathogen Candida albicans. rsc.orgmdpi.com Another compound, purpurin, has been shown to inhibit the formation of Candida dubliniensis biofilms, suggesting a mechanism that prevents fungal colonization and proliferation. mdpi.com Funiculosone, a substituted dihydroxanthene-1,9-dione isolated from an endolichenic fungus, also displayed anticandidal activity. mdpi.com

Table 2: Antifungal Activity of Anthraquinone Analogs

| Compound | Target Organism | Activity | Source |

| Emodin | Candida albicans | IC₅₀: 11.0 µg/mL | rsc.org |

| Torrubiellin B | Candida albicans | Strong activity | mdpi.com |

| Funiculosone | Candida albicans | IC₅₀: 35 µg/mL | mdpi.com |

| Purpurin | Candida dubliniensis | Biofilm inhibition | mdpi.com |

Antiviral Properties

A broad spectrum of pharmacological effects, including antiviral activity, has been attributed to the anthraquinone class of compounds. nih.govnih.gov Polyphenolic compounds such as these have been investigated for their potential to interfere with viral life cycles. However, specific mechanistic studies detailing the antiviral properties of this compound are not extensively covered in the current body of scientific literature. The antiviral potential is recognized for the broader chemical family, suggesting a promising area for future investigation. nih.gov

Anti-inflammatory Mechanisms

Modulation of Inflammatory Mediators (e.g., cytokine modulation, prostaglandin (B15479496) synthesis inhibition)

Anthraquinones are recognized for their anti-inflammatory potential, which is often mediated through the modulation of key inflammatory pathways. nih.govchemicalbook.comnih.gov A primary mechanism involves the regulation of inflammatory mediators, such as cytokines and prostaglandins.

The compound diacerein (B1670377) (1,8-diacetoxy-3-carboxyanthraquinone), which is structurally related to the anthraquinone family, has been shown to exert its therapeutic effects by decreasing inflammatory cytokines. nih.gov This modulation of cytokine expression is a critical pathway for controlling the inflammatory response. For instance, the reduction of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) has been observed with certain polyphenols, contributing to their anti-inflammatory and analgesic effects. nih.gov

Another key target in the inflammatory cascade is the synthesis of prostaglandins. The inhibition of prostaglandin synthesis is a well-established mechanism for many anti-inflammatory drugs. nih.gov While specific studies on the direct inhibition of prostaglandin synthesis by this compound are limited, it represents a plausible mechanism of action given the known anti-inflammatory profile of related anthraquinones. chemicalbook.com

Other Investigated Biological Mechanisms (e.g., anti-osteoporotic, hepatoprotective, neuroprotective, antidiabetic, antimalarial)

Beyond the aforementioned activities, research has explored a wide array of other biological effects for anthraquinones, revealing their versatile pharmacological profile.

Hepatoprotective, Neuroprotective, Anti-osteoporotic, and Antidiabetic Activities: Several anthraquinone derivatives, such as emodin and chrysophanol (B1684469), have been shown to possess a wide spectrum of pharmacological effects, including hepatoprotective, neuroprotective, anti-osteoporotic, and antidiabetic activities. nih.govnih.gov The antidiabetic effects of some anthraquinones are linked to the enhancement of glucose tolerance and insulin (B600854) sensitivity, potentially through the modulation of metabolic genes. nih.gov

Antimalarial Activity: The quinone structure is a key pharmacophore for antimalarial drugs. Hydroxynaphthoquinones, which are structurally similar to anthraquinones, have been extensively investigated for their activity against Plasmodium species, the parasites responsible for malaria. nih.gov The drug atovaquone, a hydroxynaphthoquinone, functions by inhibiting the parasite's mitochondrial electron transport chain. nih.gov This suggests a potential mechanism for related compounds. Indeed, anthraquinones such as emodin and torrubiellin B have demonstrated antimalarial activity against Plasmodium falciparum. rsc.orgmdpi.com Another potential target for quinone-based antimalarials is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for pyrimidine (B1678525) biosynthesis in the parasite. mdpi.com

Table of Mentioned Compounds

| Common Name | Chemical Name/Synonym |

| This compound | 1,4-dihydroxy-2-methylanthracene-9,10-dione; 2-Methylquinizarin |

| Emodin | 1,3,8-trihydroxy-6-methylanthraquinone |

| Diacerein | 1,8-diacetoxy-3-carboxyanthraquinone |

| Chrysophanol | 1,8-dihydroxy-3-methylanthraquinone |

| Purpurin | 1,2,4-trihydroxyanthraquinone |

| Atovaquone | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone |

| Bostrycoidin | 8-hydroxy-2,7-dimethyl-3-methoxy-5-azaphenanthrene-1,4-dione |

| Funiculosone | Substituted dihydroxanthene-1,9-dione |

| Torrubiellin B | Anthraquinone derivative |

Advanced Analytical Methodologies for 1,4 Dihydroxy 2 Methylanthraquinone Research

Chromatographic Techniques for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation and purification of 1,4-dihydroxy-2-methylanthraquinone from complex mixtures, such as plant extracts. mdpi.comresearchgate.net These techniques offer high resolution and sensitivity, enabling the isolation of the target compound from other related anthraquinones like emodin (B1671224), physcion, and chrysophanol (B1684469). mdpi.comcabidigitallibrary.org

Reverse-phase chromatography is a commonly employed mode for the separation of anthraquinones. cabidigitallibrary.orgsielc.com In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. cabidigitallibrary.orgnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often utilized to achieve optimal separation of compounds with varying polarities. nih.govchromatographyonline.com For instance, a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, can effectively separate various anthraquinone (B42736) derivatives. mdpi.comsielc.comnih.gov The choice of the stationary phase is also critical, with different chemistries like phenyl or cyano phases providing alternative selectivities that can be advantageous for separating closely related compounds. youtube.com

Preparative HPLC can be used for the large-scale purification of this compound, allowing for the collection of a sufficient quantity of the pure compound for further studies. sielc.com Another technique, Centrifugal Partition Chromatography (CPC), which operates on the principle of liquid-liquid partitioning without a solid support, has also proven effective for the fractionation and purification of anthraquinones from crude extracts. nih.gov

The table below summarizes typical parameters used in HPLC and UHPLC methods for the analysis of anthraquinones.

| Parameter | HPLC | UHPLC |

| Column | C18, Phenyl, Cyano | C18, HSS T3 |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | Acetonitrile/Water with Formic Acid |

| Elution | Gradient | Gradient |

| Detection | Diode Array Detector (DAD), UV-Vis | Photodiode Array (PDA), MS/MS |

| Particle Size | 5 µm | < 2 µm |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and elemental compositions of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is instrumental in the identification of metabolites of this compound. nih.gov HRMS instruments can measure mass-to-charge ratios with very high accuracy, which allows for the determination of the elemental composition of a molecule. nih.govresearchgate.net This is particularly useful in distinguishing between compounds that have the same nominal mass but different elemental formulas. By comparing the accurate mass of a potential metabolite to calculated masses of possible biotransformation products, researchers can confidently identify metabolites. nih.gov This technique is a key component in understanding the metabolic fate of this compound in biological systems. nih.gov

Molecular Networking for Complex Mixture Analysis

Molecular networking is a modern computational approach that organizes and visualizes MS/MS data from complex mixtures. rsc.org This technique groups molecules with similar fragmentation patterns, which often correspond to structural similarities. rsc.org In the context of this compound research, molecular networking can be used to rapidly identify and annotate known and even unknown anthraquinone analogues within a crude extract. rsc.orgresearchgate.net This method accelerates the process of chemical profiling and can reveal the diversity of anthraquinone derivatives present in a sample. scientificarchives.com

LC-MS and GC-MS for Profiling and Quantification

The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry provides a robust platform for both the qualitative and quantitative analysis of this compound. nih.govnih.gov

LC-MS combines the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry. nih.gov This technique is widely used for the simultaneous determination of multiple anthraquinones in various matrices. nih.gov The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for accurate quantification even at low concentrations. nih.gov

GC-MS is another valuable tool, particularly for volatile or derivatized anthraquinones. nih.gov A GC/MS method has been developed for the detection of 2-methylanthraquinone (B1664562), a related compound, in wood dust, demonstrating the utility of this technique for specific applications. nih.gov

The following table outlines the applications of different mass spectrometry techniques in the study of this compound.

| Technique | Application |

| HRMS | Accurate mass measurement for elemental composition determination and metabolite identification. nih.govresearchgate.net |

| Molecular Networking | Rapid identification and annotation of related anthraquinones in complex mixtures. rsc.orgresearchgate.net |

| LC-MS/MS | Profiling and quantification of multiple anthraquinones in various samples. nih.gov |

| GC-MS | Analysis of volatile or derivatized anthraquinones. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. emerypharma.comemory.edu It provides detailed information about the chemical environment of individual atoms within a molecule. ox.ac.uk

1D and 2D NMR Techniques for Complex Structures

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for structural analysis. emerypharma.comresearchgate.net The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. ox.ac.uk

For more complex structures, two-dimensional (2D) NMR experiments are essential. harvard.edumanchester.ac.uk These experiments correlate different nuclei and provide information about their connectivity through chemical bonds or through space. ox.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, aiding in the assignment of carbon signals. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, providing information about the stereochemistry and three-dimensional structure of the molecule. ox.ac.uk

The table below details the information obtained from various NMR experiments.

| Experiment | Information Provided |

| ¹H NMR | Number, chemical environment, and connectivity of protons. emerypharma.com |

| ¹³C NMR | Number and chemical environment of carbon atoms. ox.ac.uk |

| COSY | Proton-proton coupling networks. emerypharma.com |

| HSQC | Direct one-bond proton-carbon correlations. ox.ac.uk |

| HMBC | Long-range (2-3 bond) proton-carbon correlations. nih.gov |

| NOESY | Through-space proton-proton proximities for stereochemical analysis. ox.ac.uk |

Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of a substance. ox.ac.uk By integrating the signals of the analyte against a certified internal standard of known concentration, qNMR can provide highly accurate and precise quantitative results without the need for a calibration curve specific to the analyte. nih.gov This technique is particularly valuable for the certification of reference materials and for the accurate quantification of this compound in various samples. ox.ac.uk

Spectrophotometric and Electrochemical Methods for Research Applications

Spectrophotometric Methods

UV-Visible spectrophotometry is a widely used, simple, and rapid method for the quantitative estimation of this compound (plumbagin) in various samples, including plant extracts. sphinxsai.comresearchgate.net The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound possesses a chromophoric anthraquinone core, which results in characteristic absorption maxima (λmax) in the UV-Vis spectrum.

Research has identified several absorption maxima for this compound, with variations depending on the solvent used. For instance, in methanol, λmax values have been reported at 253 nm and 406 nm. tandfonline.com Another study using UV-Vis spectroscopy for characterization confirmed a λmax of 265 nm. seejph.com When measured in hexane, a calibration curve for quantification was developed using absorption values at 258 nm. researchgate.net A colorimetric method has also been developed based on the reaction of the naphthoquinone with alcoholic potassium hydroxide (B78521) (KOH), which forms a magenta-pink colored phenolate (B1203915) ion with a maximum absorbance at 520 nm. sphinxsai.com This derivatization step can enhance sensitivity and specificity for quantification in complex matrices. These spectrophotometric methods provide a reliable and accessible alternative to more complex chromatographic techniques for determining the content of this compound. sphinxsai.com

| Solvent/Reagent | Reported λmax (nm) | Reference |

|---|---|---|

| Methanol | 253, 406 | tandfonline.com |

| Not specified | 265 | seejph.com |

| Hexane | 258 | researchgate.net |

| Alcoholic KOH (10%) | 520 | sphinxsai.com |

Electrochemical Methods

Electrochemical methods offer a highly sensitive and selective platform for the detection and quantification of electroactive compounds like this compound. The core structure features a quinone moiety, which is inherently redox-active and can undergo reversible reduction and oxidation processes at an electrode surface. This property forms the basis for analytical techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry.